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Introduction: A Key Building Block in Modern
Medicinal Chemistry

3,5-Difluoro-4-methoxybenzylamine is a substituted benzylamine derivative that has
emerged as a crucial structural motif and versatile building block in contemporary drug
discovery. Its unique electronic and structural properties, conferred by the strategic placement
of fluorine and methoxy groups on the aromatic ring, make it an invaluable tool for medicinal
chemists. The incorporation of fluorine atoms is a widely recognized strategy in drug design to
modulate physicochemical properties such as metabolic stability, lipophilicity, and binding
affinity.[1] The electron-withdrawing nature of the two fluorine atoms at the C3 and C5 positions
significantly influences the reactivity of the aromatic ring and the basicity of the primary amine.
This is balanced by the electron-donating methoxy group at the C4 position, which can also
serve as a hydrogen bond acceptor.[2] This electronic arrangement makes the molecule a
unique scaffold for creating compounds with enhanced therapeutic profiles. This guide provides
a comprehensive overview of its chemical properties, synthesis, reactivity, and applications,
offering a technical resource for professionals in the field.

Physicochemical and Spectroscopic Properties
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Accurate characterization is the foundation of all chemical research. The properties of 3,5-
Difluoro-4-methoxybenzylamine are summarized below, providing essential data for
experimental design and compound verification.

- ore Physicochemical

Property Value Source
CAS Number 105969-16-2 [31[4]
Molecular Formula CsHoF2NO [3114]
Molecular Weight 173.16 g/mol [3114]
Appearance C.:olf)rlejss to light yellow 5]
liquid/oil

Boiling Point 231.6 °C at 760 mmHg [3]
Density 1.22 g/cm3 [3]
Flash Point 93.9°C [3]
Refractive Index 1.495 [3]
LogP 2.13 [3]

Room temperature, inert
Storage Conditions atmosphere, keep in dark [315]

place

Spectroscopic Profile

While a dedicated public spectrum is not available from the search results, the expected
spectroscopic data based on its structure would be:

* H NMR: Protons on the aromatic ring would appear as a triplet. The benzylic protons (-CHz-)
would show a singlet, and the methoxy group (-OCH?s) protons would also be a singlet. The
amine protons (-NHz2) would present as a broad singlet.

» 13C NMR: Distinct signals for the aromatic carbons, with the fluorine-coupled carbons
showing characteristic splitting. Signals for the benzylic, methoxy, and amine-bearing
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carbons would also be present.

e 19F NMR: A single resonance is expected as the two fluorine atoms are chemically
equivalent.

e Mass Spectrometry (MS): The exact mass is 173.0652.[3][6] Common adducts observed
would include [M+H]* at m/z 174.0725.[6]

Synthesis and Reactivity Profile

The utility of 3,5-Difluoro-4-methoxybenzylamine is rooted in its synthesis and predictable
reactivity, allowing for its incorporation into more complex molecules.

Synthetic Routes

The synthesis of this benzylamine often starts from a more readily available precursor, 3,5-
difluoro-4-methoxybenzonitrile or the corresponding benzaldehyde. A common and effective
method is the reduction of the nitrile.
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Synthesis via Nitrile Reduction

3,5-Difluoro-4-methoxybenzonitrile

1. Add

Reducing Agent
(e.g., Raney Nickel, LiAlHa4, H2/Pd)

2. In
Y

Solvent
(e.g., Methanol, THF, Formic Acid)

3. Yields

3,5-Difluoro-4-methoxybenzylamine

Click to download full resolution via product page

Synthetic pathway from benzonitrile precursor.

One documented method involves the reaction of 3,5-Difluoro-4-methoxybenzonitrile with
Raney alloy in formic acid to yield the target benzylamine.[7] This approach is robust and
suitable for producing significant quantities of the material. Alternative methods like reductive
amination of 3,5-difluoro-4-methoxybenzaldehyde could also be employed.[8]

Core Reactivity

As a primary amine, 3,5-Difluoro-4-methoxybenzylamine participates in a wide range of
fundamental organic reactions.[9] Its utility as a building block stems from the nucleophilicity of
the amine group.
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e Amide Bond Formation: This is one of the most common reactions. The amine readily
couples with carboxylic acids (often activated with reagents like EDC/HOBt or converted to
acid chlorides) to form stable amide linkages. This reaction is central to the synthesis of
countless pharmaceutical candidates.

o N-Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides or
undergo reductive amination with aldehydes and ketones to form secondary or tertiary
amines.

» Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a non-
nucleophilic base yields sulfonamides, another important functional group in medicinal
chemistry.

» Nucleophilic Aromatic Substitution (SNA_r): While the primary amine is the main reactive
site, the electron-deficient nature of the difluorinated aromatic ring could potentially allow for
nucleophilic substitution under specific conditions, although this is less common.

3,5-Difluoro-4-methoxybenzylamine

+ R-COOH + R-CHO, [H] + R-S02Cl + R-CHO
(Coupling) | (Reductive Amination) (Base) (Condensation)
\L \ Key Derivatives &( N
Amides Secondary Amines Sulfonamides Imines

Click to download full resolution via product page

Core reactivity pathways of the primary amine.

Applications in Drug Development & Medicinal
Chemistry

The true value of 3,5-Difluoro-4-methoxybenzylamine lies in its application as a synthon for
biologically active molecules. The difluoro-methoxy substitution pattern is strategically
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employed to optimize drug candidates.

Key Advantages in Scaffolding:

Metabolic Stability: The fluorine atoms block potential sites of oxidative metabolism on the
aromatic ring, often increasing the half-life of a drug.

o Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic interactions (dipole-
dipole, hydrogen bonds) with protein targets, enhancing binding potency.

o Modulation of pKa: The electron-withdrawing fluorine atoms lower the basicity (pKa) of the
benzylamine nitrogen compared to its non-fluorinated analog. This can be critical for
optimizing cell permeability and avoiding off-target effects (e.g., hERG channel binding).

 Lipophilicity Tuning: The combination of two fluorine atoms and a methoxy group provides a
specific lipophilicity profile that can be fine-tuned to achieve the desired ADME (Absorption,
Distribution, Metabolism, and Excretion) properties.[2]

This amine is a key intermediate in the synthesis of various classes of therapeutic agents,
including kinase inhibitors, GPCR modulators, and enzyme inhibitors, where precise control
over molecular properties is paramount.

Experimental Protocols

The following protocols are representative of the common transformations involving 3,5-
Difluoro-4-methoxybenzylamine.

Protocol: General Amide Coupling

This protocol describes a standard procedure for coupling the title compound with a generic
carboxylic acid using EDC (a water-soluble carbodiimide) and HOBt (a coupling additive that
minimizes side reactions).

Materials:
e 3,5-Difluoro-4-methoxybenzylamine

o Carboxylic acid of interest (R-COOH)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBY)

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt
(1.2 eq).

 Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
This step is crucial for forming the active ester intermediate.

e Add 3,5-Difluoro-4-methoxybenzylamine (1.1 eq) to the reaction mixture, followed by the
addition of DIPEA (2.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCI
byproduct from EDC activation.

» Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or LC-MS.

e Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCI,
saturated NaHCOs solution, and brine.

e Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol: N-Sulfonylation

This protocol details the formation of a sulfonamide, a common pharmacophore.
Materials:

o 3,5-Difluoro-4-methoxybenzylamine
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 Sulfonyl chloride of interest (R-SO2Cl)
e Triethylamine (TEA) or Pyridine

e Anhydrous Dichloromethane (DCM)
Procedure:

Dissolve 3,5-Difluoro-4-methoxybenzylamine (1.0 eq) and triethylamine (1.5 eq) in
anhydrous DCM and cool the solution to 0 °C in an ice bath. Cooling is essential to control
the exothermic reaction.

Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature.

Stir for 2-4 hours, monitoring progress by TLC.

Quench the reaction by adding water. Separate the organic layer.

Wash the organic layer with 1N HCI, saturated NaHCOs, and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate in vacuo.

Purify the resulting crude sulfonamide via recrystallization or silica gel chromatography.

Safety and Handling

3,5-Difluoro-4-methoxybenzylamine should be handled with appropriate care in a well-
ventilated fume hood. As with most primary amines, it is expected to be corrosive and can
cause skin and eye irritation or burns.

o Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab
coat are mandatory.

o Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or
argon) in a cool, dark, and dry place to prevent degradation.[3][5] The compound is noted as
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potentially air-sensitive.[3]

 In case of exposure: Immediately flush skin or eyes with copious amounts of water and seek
medical attention.

Conclusion

3,5-Difluoro-4-methoxybenzylamine is more than just a chemical reagent; it is an enabling
tool for modern medicinal chemistry. Its unique electronic properties, conferred by the difluoro-
methoxy substitution pattern, provide a sophisticated means to fine-tune the ADME and
pharmacokinetic profiles of drug candidates. A thorough understanding of its physicochemical
properties, synthesis, and reactivity is essential for any scientist aiming to leverage this
powerful building block in the rational design of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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